molecular formula C17H14N2O3 B2441662 2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde CAS No. 591210-36-5

2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B2441662
CAS No.: 591210-36-5
M. Wt: 294.31
InChI Key: GQUPKEBWAGURMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde is an organic compound with a complex structure that includes an indole ring, a nitrobenzyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring, followed by the introduction of the nitrobenzyl group and the aldehyde functional group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carboxylic acid.

    Reduction: Formation of 2-methyl-1-(4-aminobenzyl)-1H-indole-3-carbaldehyde.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring structure allows for interactions with enzymes and receptors, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole
  • 2-Methyl-1-(4-nitrophenyl)-1H-indole
  • 2-Methyl-1-(4-aminobenzyl)-1H-indole

Uniqueness

2-Methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups and structural features. The presence of both the nitrobenzyl and aldehyde groups on the indole ring provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-1-[(4-nitrophenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-12-16(11-20)15-4-2-3-5-17(15)18(12)10-13-6-8-14(9-7-13)19(21)22/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUPKEBWAGURMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.